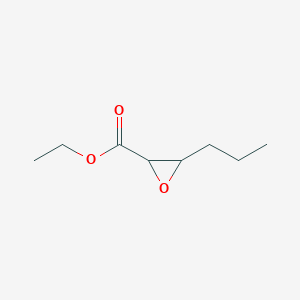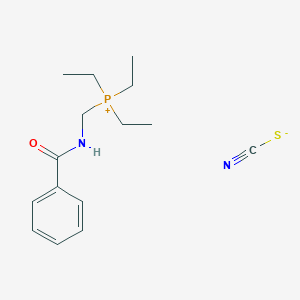
(Benzamidomethyl)(triethyl)phosphanium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzamidomethyl)(triethyl)phosphanium thiocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzamidomethyl group, a triethylphosphanium group, and a thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzamidomethyl)(triethyl)phosphanium thiocyanate typically involves the reaction of (benzamidomethyl)triethylammonium chloride with potassium thiocyanate. The reaction is carried out in an aqueous medium under alkaline conditions (pH > 9) to facilitate the anion exchange process . The reaction proceeds smoothly under mild conditions, resulting in moderate to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
(Benzamidomethyl)(triethyl)phosphanium thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphorus atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium iodide.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as benzamidomethyl azide, benzamidomethyl cyanide, and benzamidomethyl iodide can be formed.
Oxidation and Reduction Products: Various oxidized and reduced forms of the phosphorus atom can be obtained.
科学的研究の応用
(Benzamidomethyl)(triethyl)phosphanium thiocyanate has several scientific research applications:
作用機序
The mechanism of action of (Benzamidomethyl)(triethyl)phosphanium thiocyanate involves its ability to act as a nucleophilic reagent. The benzamidomethyl group can interact with various electrophilic centers, facilitating the formation of new chemical bonds. The triethylphosphanium group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions . The thiocyanate group can participate in nucleophilic substitution reactions, further expanding the compound’s versatility .
類似化合物との比較
Similar Compounds
(Benzamidomethyl)triethylammonium chloride: This compound is similar in structure but lacks the thiocyanate group.
(Benzamidomethyl)triethylammonium isothiocyanate: Similar to the target compound but with an isothiocyanate group instead of a thiocyanate group.
Uniqueness
(Benzamidomethyl)(triethyl)phosphanium thiocyanate is unique due to the presence of the triethylphosphanium group, which imparts distinct chemical properties compared to its ammonium counterparts. The thiocyanate group also adds to its versatility in chemical reactions, making it a valuable reagent in various applications .
特性
CAS番号 |
61224-07-5 |
|---|---|
分子式 |
C15H23N2OPS |
分子量 |
310.4 g/mol |
IUPAC名 |
benzamidomethyl(triethyl)phosphanium;thiocyanate |
InChI |
InChI=1S/C14H22NOP.CHNS/c1-4-17(5-2,6-3)12-15-14(16)13-10-8-7-9-11-13;2-1-3/h7-11H,4-6,12H2,1-3H3;3H |
InChIキー |
QWQOKEZTCWVWFZ-UHFFFAOYSA-N |
正規SMILES |
CC[P+](CC)(CC)CNC(=O)C1=CC=CC=C1.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


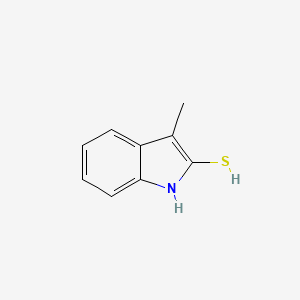
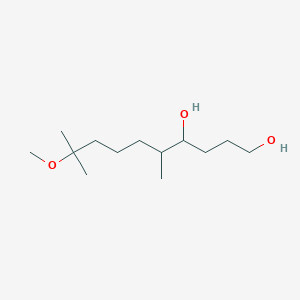
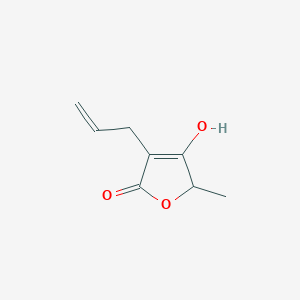
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
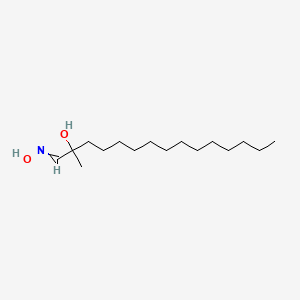
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
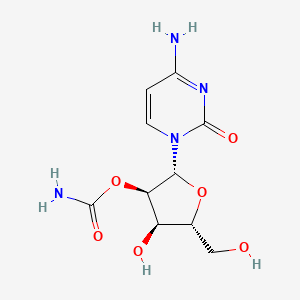
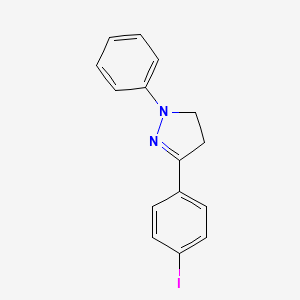
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
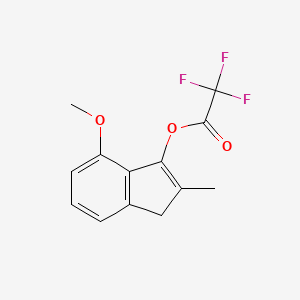
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

